

Comparison of extraction methods for Cajanol from different Cajanus cajan varieties

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A Comparative Guide to Cajanol Extraction from Cajanus cajan Varieties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for extracting **Cajanol**, a bioactive isoflavonoid, from different varieties of Cajanus cajan (pigeon pea). The information presented herein is supported by experimental data to aid in the selection of optimal extraction strategies for research and drug development purposes.

Executive Summary

The efficiency of **Cajanol** extraction is significantly influenced by the chosen extraction method and the specific variety of Cajanus cajan. While direct comparative studies on **Cajanol** content across a wide range of pigeon pea cultivars are limited, existing research provides valuable insights into the efficacy of different extraction techniques. Ultrasound-Assisted Extraction (USAE) has emerged as a highly efficient and green method for obtaining **Cajanol** from pigeon pea seeds. Furthermore, analysis of total phenolic and flavonoid content in various genotypes suggests that certain varieties may yield higher concentrations of these bioactive compounds, including **Cajanol**.



Data Presentation: Quantitative Comparison of Extraction Methods

The following tables summarize quantitative data from studies on the extraction of **Cajanol** and total flavonoids from Cajanus cajan.

Table 1: Cajanol Yield from Cajanus cajan Seeds using Ultrasound-Assisted Extraction (USAE)

Plant Part	Extraction Method	Active Compound	Yield (mg/100 g Dry Matter)
Seeds	Ultrasound-Assisted Extraction (USAE)	Cajanol	11.64 ± 0.17

This data represents the first reported relative quantification of **Cajanol** from pigeon pea seeds.

Table 2: Comparison of Total Phenolic Content (TPC) in Different Cajanus cajan Genotypes Using Various Solvents



Genotype	80% Acetone (mg GAE/g)	70% Ethanol (mg GAE/g)	100% Methanol (mg GAE/g)
Pusa 33	290.2	185.7	120.5
Pusa 992	280.4	190.3	150.2
Pusa 855	260.8	170.6	130.8
Pusa 84	250.3	165.4	110.6
Pusa 2001	240.6	155.8	100.4
Pusa 2002	230.9	145.2	95.3
LGR 38	220.1	135.7	140.7
Narendar Arhar-1	210.5	130.9	90.1
UPAS 120	200.7	125.1	85.6
IPA 203	190.2	120.3	115.9
Manak	180.6	115.8	105.4
Paras	170.4	110.2	98.2

GAE: Gallic Acid Equivalents[1]

Table 3: Comparison of Total Flavonoid Content (TFC) in Different Cajanus cajan Genotypes Using Various Solvents



Genotype	80% Acetone (mg QE/g)	70% Ethanol (mg QE/g)	100% Methanol (mg QE/g)
Pusa 33	2.85	1.98	3.12
Pusa 992	3.15	2.15	2.98
Pusa 855	2.95	2.05	2.85
Pusa 84	2.75	1.85	2.95
Pusa 2001	2.65	1.75	2.75
Pusa 2002	2.55	1.65	2.65
LGR 38	2.45	1.55	2.88
Narendar Arhar-1	2.35	1.45	2.45
UPAS 120	2.25	1.35	2.55
IPA 203	2.15	1.25	3.62
Manak	2.05	1.15	2.95
Paras	1.95	1.05	2.85

QE: Quercetin Equivalents[1]

Experimental Protocols Ultrasound-Assisted Extraction (USAE) of Cajanol from Seeds

This method utilizes ultrasonic waves to facilitate the extraction of bioactive compounds.

Materials and Equipment:

- Pigeon pea seeds
- Ethanol (63.81% v/v in water)
- Ultrasonic bath



- Centrifuge
- Syringe filter (0.45 μm)
- HPLC-UV-DAD system

Procedure:

- Sample Preparation: Grind dried pigeon pea seeds into a fine powder.
- Extraction:
 - Mix the powdered seeds with 63.81% aqueous ethanol at a solid-to-liquid ratio of 5.5 mg/mL.
 - Place the mixture in an ultrasonic bath.
 - Perform sonication for 39.19 minutes at a frequency of 29.96 kHz and a temperature of 45°C.
- Post-Extraction Processing:
 - Centrifuge the extract at 5000 × g for 15 minutes.
 - Filter the supernatant through a 0.45 μm syringe filter.
- · Quantification:
 - Analyze the filtered extract using an HPLC-UV-DAD system.
 - Set the detection wavelength to 260 nm.
 - Quantify Cajanol content by comparing the peak area with a standard curve (daidzein standard can be used for semi-quantification if a commercial Cajanol standard is unavailable).

Solvent Extraction of Total Phenolics and Flavonoids from Seeds



This conventional method involves the use of different solvents to extract bioactive compounds.

Materials and Equipment:

- Pigeon pea seeds from different genotypes
- Solvents: 80% Acetone, 70% Ethanol, 100% Methanol
- Shaker
- Centrifuge
- Spectrophotometer
- Folin-Ciocalteu reagent
- · Gallic acid standard
- · Aluminum chloride
- · Quercetin standard

Procedure:

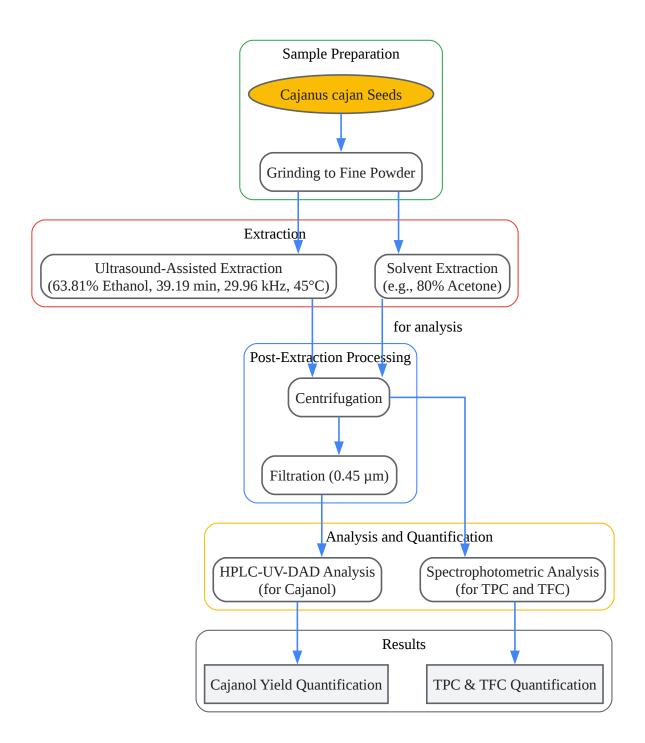
- Sample Preparation: Grind dried pigeon pea seeds of each genotype into a fine powder.
- Extraction:
 - For each genotype, weigh a specific amount of powdered sample and mix with each of the three solvents separately.
 - Agitate the mixtures on a shaker for a defined period (e.g., 24 hours) at room temperature.
- · Post-Extraction Processing:
 - Centrifuge the mixtures to separate the supernatant.
 - Collect the supernatant for analysis.



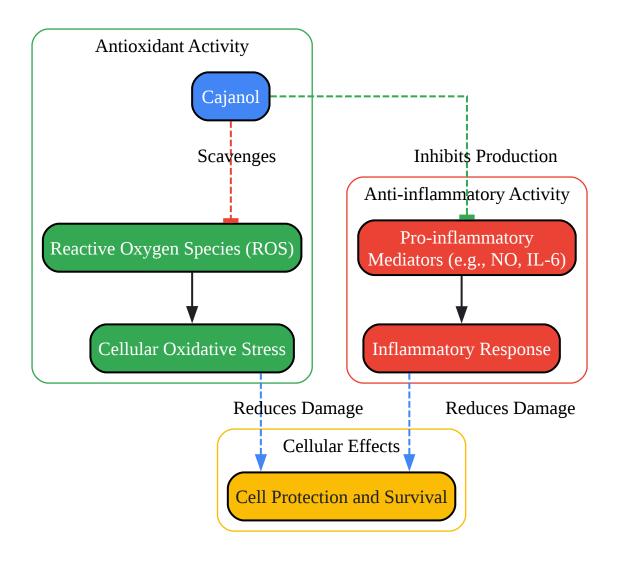
- Quantification of Total Phenolic Content (TPC):
 - Mix a small volume of the extract with Folin-Ciocalteu reagent and sodium carbonate solution.
 - After incubation, measure the absorbance at a specific wavelength (e.g., 765 nm).
 - Calculate TPC using a standard curve prepared with gallic acid.
- Quantification of Total Flavonoid Content (TFC):
 - Mix a small volume of the extract with aluminum chloride solution.
 - After incubation, measure the absorbance at a specific wavelength (e.g., 415 nm).
 - Calculate TFC using a standard curve prepared with quercetin.

Mandatory Visualization









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References

- 1. chesci.com [chesci.com]
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